4,4,4-trifluoro-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid
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Overview
Description
4,4,4-Trifluoro-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid is a fluorinated organic compound. It is characterized by the presence of trifluoromethyl groups, which impart unique chemical properties such as increased lipophilicity and metabolic stability. This compound is of interest in various fields including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-trifluoro-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid typically involves multiple steps. One common method starts with the preparation of the trifluoromethylated intermediate, which is then subjected to further functionalization. The reaction conditions often involve the use of strong bases and nucleophiles to introduce the trifluoromethyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid can undergo various chemical reactions including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoromethyl group, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF) or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4,4,4-Trifluoro-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its pharmacokinetic properties, particularly its metabolic stability and lipophilicity.
Industry: Utilized in the development of advanced materials such as fluoropolymers and specialty chemicals
Mechanism of Action
The mechanism of action of 4,4,4-trifluoro-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its binding affinity to enzymes and receptors, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4,4,4-Trifluoro-3-methyl-2-butenoic acid: Another trifluoromethylated compound with similar properties but different reactivity.
Ethyl 4,4,4-trifluoroacetoacetate: Used in similar synthetic applications but with distinct functional groups
Uniqueness
4,4,4-Trifluoro-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its increased lipophilicity and metabolic stability make it particularly valuable in medicinal chemistry and materials science .
Properties
IUPAC Name |
4,4,4-trifluoro-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F3NO4/c1-9(2,3)18-8(17)14(4)6(7(15)16)5-10(11,12)13/h6H,5H2,1-4H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMMRODRMJIILF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CC(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2050910-08-0 |
Source
|
Record name | 2-{[(tert-butoxy)carbonyl](methyl)amino}-4,4,4-trifluorobutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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